1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide
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Description
The compound you mentioned seems to be a complex organic molecule with multiple functional groups, including a pyridine ring and trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a pyridine ring .Physical And Chemical Properties Analysis
Some physical and chemical properties of similar compounds include a high density and a low boiling point .Mechanism of Action
Target of Action
It’s known that similar compounds with trifluoromethyl groups have been used in various fields, including medicinal chemistry, due to their unique properties .
Mode of Action
It’s known that the trifluoromethyl groups in similar compounds can contribute to the high electronegativity and large steric hindrance, which can influence their interaction with targets .
Biochemical Pathways
This compound has been used in the synthesis of a modified triazine-based covalent organic framework . The high electronegativity and large steric hindrance of the compound successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .
Result of Action
The compound has been shown to improve the capacity and cyclic stability of lithium-sulfur batteries . Cells with the compound modified separator exhibited a high initial capacity and maintained a significant capacity after multiple cycles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in the context of lithium-sulfur batteries, the compound’s effectiveness in suppressing the diffusion of polysulfides can be influenced by factors such as temperature and the presence of other materials .
Safety and Hazards
properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F9N2O2/c23-20(24,25)13-3-1-4-16(10-13)32-18(34)17-5-2-6-33(19(17)35)11-12-7-14(21(26,27)28)9-15(8-12)22(29,30)31/h1-10H,11H2,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEKFZPTDPMTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F9N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide |
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